6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c19-13-14-3-1-5-17(20-14)23-8-10-24(11-9-23)18-7-6-15(21-22-18)16-4-2-12-25-16/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGKICWKMHVTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=CC=CC(=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: Furan vs. Pyridazine vs. Pyridine: Pyridazine-containing analogs (e.g., ) exhibit stronger electron-deficient character compared to pyridine derivatives (), influencing binding to biological targets .
Synthetic Strategies :
- Piperazine-linked compounds are commonly synthesized via nucleophilic aromatic substitution (e.g., using bromides as in ) or coupling reactions. The acetylated glycosyl group in introduces complexity, whereas simpler analogs () prioritize synthetic accessibility .
Structural Characterization :
- IR and NMR (e.g., CN stretch at ~2200 cm⁻¹, aromatic proton shifts) are critical for confirming nitrile and heterocyclic substituents . Single-crystal X-ray data () provides precise bond-length comparisons, highlighting the planarity of thiophene-pyridine systems .
Functional Implications: The glucopyranosylthio group in enhances water solubility but may reduce membrane permeability, whereas the methylpiperazine in balances lipophilicity and solubility .
Biological Activity
The compound 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that integrates multiple pharmacologically relevant moieties: a furan ring, a pyridazine ring, and a piperazine unit. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazine ring through hydrazine derivatives, coupling with furan derivatives, and constructing the piperazine ring via nucleophilic substitution reactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or activator of various enzymes and receptors, influencing cellular signaling pathways. The precise mechanisms are still under investigation but suggest a role in modulating biological responses relevant to therapeutic applications .
Biological Activity
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
Anticancer Activity
Research indicates that derivatives of this compound show promising anticancer properties. For instance, it has been tested against various cancer cell lines using the National Cancer Institute's NCI60 panel, revealing potent inhibitory effects on cell proliferation .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 0.5 |
| This compound | MCF7 (Breast) | 0.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies using the agar disc-diffusion method demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Notably, it showed higher activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
| Bacteria Tested | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative disorders. Its ability to cross the blood-brain barrier enhances its potential in neurological applications .
Case Studies
- Anticancer Efficacy : A study published in MDPI evaluated the compound's efficacy against multiple cancer cell lines and reported significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics .
- Antimicrobial Properties : Another research effort demonstrated the compound's antibacterial activity through in vitro assays, confirming its potential as an antibacterial agent against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
